Monomethyl fumarate-d5

Description

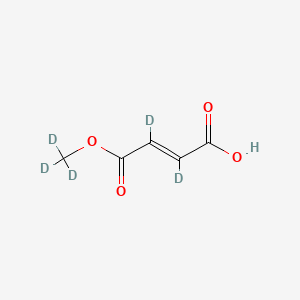

Structure

3D Structure

Properties

Molecular Formula |

C5H6O4 |

|---|---|

Molecular Weight |

135.13 g/mol |

IUPAC Name |

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |

InChI Key |

NKHAVTQWNUWKEO-PWYLTMEHSA-N |

Isomeric SMILES |

[2H]/C(=C(/[2H])\C(=O)OC([2H])([2H])[2H])/C(=O)O |

Canonical SMILES |

COC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Purity Assessment of Fumaric Acid Monomethyl Ester D5

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Fumarate (B1241708) Analogues

The introduction of deuterium at specific atomic positions within a molecule is a fundamental requirement for creating reliable isotopically labeled standards. nih.gov For fumarate analogues like Fumaric Acid Monomethyl Ester-d5, which has the formula C₅HD₅O₄, deuterium needs to be incorporated into both the methyl group and the olefinic backbone. cymitquimica.comaablocks.com General strategies for achieving such site-specific deuteration are applicable here.

Key strategies include:

Use of Deuterated Precursors: This is the most direct method for introducing deuterium. symeres.com For Fumaric Acid Monomethyl Ester-d5, this involves using deuterated methanol (B129727) (CD₃OD) to form the ester group and a deuterated fumaric acid precursor for the backbone.

Hydrogen-Deuterium (H/D) Exchange Reactions: In some cases, labile protons in a molecule can be exchanged for deuterium by treatment with a deuterium source like D₂O, often under catalytic conditions. nih.govacs.org For fumarates, achieving selective exchange at the vinylic positions without compromising the stereochemistry can be challenging.

Reductive Deuteration: The reduction of a suitable precursor with a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), is a powerful method for introducing deuterium. nih.gov This could be applied in a multi-step synthesis to create a deuterated building block for the final molecule.

The choice of strategy depends on the desired labeling pattern, the stability of the molecule under the required reaction conditions, and the availability of deuterated starting materials. researchgate.net For Fumaric Acid Monomethyl Ester-d5, a combination of deuterated precursors is the most logical and efficient approach.

Advanced Purification Techniques for Isotopic Homogeneity and Chemical Purity

After synthesis, the crude Fumaric Acid Monomethyl Ester-d5 must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Achieving high chemical and isotopic purity is essential for its use as an analytical standard. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. orgsyn.orggoogle.com This method is effective for removing both chemical and isotopic impurities.

Chromatography: Anion-exchange chromatography is a common and effective method for purifying acidic compounds like fumarate esters. nih.gov This technique separates molecules based on their charge, allowing for the isolation of the desired product from a complex mixture. High-performance liquid chromatography (HPLC) can also be used for high-purity applications.

The choice of purification method depends on the nature of the impurities and the required level of purity. Often, a combination of techniques is employed.

Quantitative Determination of Isotopic Enrichment and Deuterium Distribution

Confirming the isotopic enrichment and the precise location of the deuterium atoms is the final and most critical step in the quality assessment of Fumaric Acid Monomethyl Ester-d5. rsc.org This is typically accomplished using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is a highly sensitive method used to determine the isotopic purity of a labeled compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio with high accuracy, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues). The relative abundance of the ion corresponding to the fully deuterated compound (d5) versus lower isotopologues (d0 to d4) is used to calculate the percentage of isotopic enrichment. rsc.orgnih.gov

¹H NMR (Proton NMR) is used to confirm the absence of hydrogen atoms at the labeled positions. nih.gov A high-purity d5 sample would show no signals for the methyl protons or the vinylic protons.

²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, confirming their presence at the expected chemical shifts.

¹³C NMR can also provide information about the location of deuterium, as carbon atoms bonded to deuterium show characteristic splitting patterns and shifts. symeres.com

A combination of these analytical techniques provides a comprehensive characterization of the final product, ensuring its suitability for demanding research applications. rsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment

| Technique | Information Provided | Example Finding for Fumaric Acid Monomethyl Ester-d5 |

| ESI-HRMS | Determines isotopic enrichment and distribution of isotopologues. nih.gov | A high-purity sample might show >99% abundance for the d5 isotopologue. rsc.org |

| ¹H NMR | Confirms the absence of protons at labeled sites. | Disappearance of signals corresponding to -CH₃ and -CH=CH- protons. nih.gov |

| ²H NMR | Directly detects and confirms the location of deuterium atoms. | Signals appear at chemical shifts corresponding to the methyl and vinylic positions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structural integrity and determining the isotopic enrichment of deuterated compounds. rsc.org It provides crucial information on the specific sites and extent of deuterium incorporation within a molecule. A combination of proton (¹H) and deuterium (²H) NMR spectroscopy is often employed for a comprehensive analysis. nih.gov

In the analysis of Fumaric Acid Monomethyl Ester-d5, ¹H NMR is used to verify the degree of deuteration by observing the reduction or complete absence of proton signals at the labeled positions. For a fully deuterated methyl ester group (-OCD₃) and vinylic positions (-CD=CD-), the corresponding signals in the ¹H spectrum would be significantly diminished compared to the spectrum of the unlabeled compound. The presence of small residual proton signals allows for the quantification of any unlabeled or partially labeled species, thereby providing a measure of isotopic purity.

Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei, offering unambiguous confirmation of the labeling positions. Each unique deuterium environment produces a distinct signal in the ²H NMR spectrum, confirming that incorporation has occurred at the intended sites—in this case, the methyl and vinyl positions. The integration of these signals can provide a quantitative measure of the deuterium content at each site. Combining ¹H and ²H NMR provides a highly accurate method for determining the isotopic abundance in both partially and fully labeled compounds. nih.gov

Table 1: Comparative ¹H NMR Spectral Data for Fumaric Acid Monomethyl Ester and its d5-Isotopologue

| Position | Unlabeled Compound (¹H Chemical Shift, ppm) | Fumaric Acid Monomethyl Ester-d5 (Expected ¹H Signal) | Information Gained |

| Methoxy (-OCH₃) | ~3.8 | Absent or significantly reduced | Confirms deuteration of the methyl group |

| Vinylic (-CH=CH-) | ~6.8 | Absent or significantly reduced | Confirms deuteration of the fumarate backbone |

| Carboxylic Acid (-COOH) | ~12-13 | Present | Confirms the carboxyl group remains protonated |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Verification and Isotopic Isomer Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the isotopic purity of deuterated compounds by providing highly accurate mass measurements. nih.gov Techniques such as electrospray ionization (ESI) coupled with HRMS allow for the precise determination of the mass-to-charge (m/z) ratio of the intact molecule and its various isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov

For Fumaric Acid Monomethyl Ester-d5, HRMS analysis involves acquiring a full-scan mass spectrum. The high resolving power of the instrument allows for the clear separation of the mass peak corresponding to the desired d5-labeled molecule from peaks of lower-mass isotopologues (d0, d1, d2, d3, d4) and from the natural abundance ¹³C isotopes of these species. researchgate.net The isotopic purity is calculated by comparing the relative abundance of the ion representing the fully deuterated (d5) compound to the sum of abundances of all its related isotopologues. nih.gov

This method is highly sensitive, requires minimal sample, and can be performed rapidly. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed. In this technique, the parent ion of the deuterated compound is isolated and fragmented. Analyzing the masses of the resulting fragment ions can provide additional information to confirm the specific positions of the deuterium labels within the molecule. nih.gov

Table 2: Theoretical Mass and Illustrative HRMS Data for Isotopologues of Fumaric Acid Monomethyl Ester

| Isotopologue | Formula | Exact Mass (Da) | Hypothetical Relative Abundance (%) |

| d0 (Unlabeled) | C₅H₆O₄ | 130.0266 | 0.1 |

| d1 | C₅H₅DO₄ | 131.0329 | 0.2 |

| d2 | C₅H₄D₂O₄ | 132.0391 | 0.5 |

| d3 | C₅H₃D₃O₄ | 133.0454 | 1.2 |

| d4 | C₅H₂D₄O₄ | 134.0517 | 2.0 |

| d5 | C₅HD₅O₄ | 135.0579 | 96.0 |

Based on this hypothetical data, the calculated isotopic purity would be 96.0%.

Bioanalytical Applications of Fumaric Acid Monomethyl Ester D5 in Preclinical Scientific Studies

Development of Robust Analytical Methodologies for Complex Biological Matrices

The accurate measurement of fumarate (B1241708) esters in biological samples like plasma, urine, and tissue homogenates is essential for understanding their pharmacokinetic and pharmacodynamic profiles. Fumaric Acid Monomethyl Ester-d5 is central to the development of sensitive and specific analytical methods for this purpose.

The goal of sample preparation is to extract the analyte of interest from a complex biological matrix, removing interfering substances like proteins and lipids that can compromise the analytical results. For the quantification of Monomethyl Fumarate, robust sample preparation is critical.

Solid-Phase Extraction (SPE): This is a highly selective technique used to isolate MMF from plasma. nih.govresearchgate.net In this method, the plasma sample is passed through a solid-phase cartridge that selectively retains the analyte and its deuterated internal standard, Fumaric Acid Monomethyl Ester-d5. Interfering components are washed away, and the purified analyte is then eluted with a solvent for analysis. researchgate.net SPE is favored for its ability to produce clean samples, which minimizes matrix effects and enhances the sensitivity and reliability of the assay. researchgate.net

Protein Precipitation (PP): An alternative and simpler method involves protein precipitation. researchgate.net A solvent like acetonitrile (B52724) is added to the plasma sample, causing proteins to denature and precipitate out of the solution. While faster than SPE, this method can be less clean, sometimes leaving other endogenous components in the sample that might interfere with the analysis. researchgate.net

Stabilization: A significant challenge in analyzing fumarates is their enzymatic conversion. Fumaric acid can be rapidly converted to malate (B86768) by the enzyme fumarase present in plasma. nih.gov To prevent this metabolic conversion and ensure accurate measurement of exogenous fumarate esters, inhibitors such as citric acid are added to the plasma samples immediately after collection. nih.gov This step is crucial for maintaining the integrity of the analyte during sample handling and storage.

LC-MS/MS is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and specificity. researchgate.net The development of a reliable LC-MS/MS method for Monomethyl Fumarate relies heavily on the use of a stable isotope-labeled internal standard like Fumaric Acid Monomethyl Ester-d5.

The method involves two key stages: chromatographic separation and mass spectrometric detection.

Liquid Chromatography: The extracted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate Monomethyl Fumarate from other components in the sample extract based on its physicochemical properties. nih.gov A mobile phase, typically a mixture of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile), is used to carry the sample through the column. nih.gov

Tandem Mass Spectrometry: After separation, the analyte and the internal standard enter the mass spectrometer. An electrospray ionization (ESI) source is often used, which ionizes the molecules. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. nih.gov In MRM, a specific parent ion for the analyte and internal standard is selected and fragmented, and then a specific fragment ion is monitored. For Monomethyl Fumarate, a common transition is m/z 128.9 → 84.7, while for a deuterated internal standard like Monomethyl Fumarate-d3, the transition would be m/z 131.8 → 87.9. researchgate.net Fumaric Acid Monomethyl Ester-d5 would have its own unique mass transition, allowing for its distinct detection alongside the unlabeled analyte.

The following table summarizes typical parameters for an LC-MS/MS method for Monomethyl Fumarate quantification.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 | Separates MMF from other matrix components. |

| Mobile Phase | Acetonitrile and Formic Acid in Water nih.gov | Elutes the analyte from the column. |

| Mass Spectrometry | ||

| Ionization Source | Turbo Ion Spray (TIS) / Electrospray Ionization (ESI) nih.gov | Ionizes the analyte for MS detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Provides high selectivity and sensitivity. |

| Polarity | Negative Ion Mode | MMF and its internal standard ionize efficiently in this mode. |

| Linearity Range | 5 - 2000 ng/mL nih.gov | Defines the concentration range for accurate quantification. |

GC-MS is another powerful technique for metabolic profiling, particularly for small, volatile, and thermally stable compounds. nih.gov For non-volatile molecules like organic acids, a chemical derivatization step is required to make them suitable for GC analysis. This typically involves converting the acidic group into a more volatile ester or silyl (B83357) ester.

In the context of profiling metabolites related to fumaric acid, a GC-MS approach would involve:

Extraction of metabolites from the biological sample.

Derivatization to increase the volatility of the target analytes.

Separation of the derivatized metabolites on a GC column.

Detection by a mass spectrometer, which fragments the molecules and creates a unique mass spectrum for each compound, acting as a chemical fingerprint.

The use of Fumaric Acid Monomethyl Ester-d5 in such a protocol would serve as an internal standard to correct for variability during both the derivatization and the analytical run, ensuring that the measured differences in metabolite levels are biological and not technical artifacts. aging-us.com

Role as an Internal Standard in Quantitative Bioanalysis of Fumarate Esters

The primary application of Fumaric Acid Monomethyl Ester-d5 in preclinical studies is its use as an internal standard (IS) in quantitative bioanalysis. nih.govresearchgate.net An ideal internal standard co-behaves with the analyte through sample extraction, processing, and analysis but is clearly distinguishable by the detector.

Fumaric Acid Monomethyl Ester-d5 is an excellent internal standard for Monomethyl Fumarate for several reasons:

Similar Physicochemical Properties: Being chemically identical to Monomethyl Fumarate except for the isotopic substitution, it has nearly identical properties, including solubility, extraction recovery, and chromatographic retention time. This ensures that any sample loss or variation during processing affects both the analyte and the IS equally.

Different Mass-to-Charge Ratio (m/z): The deuterium (B1214612) atoms increase its molecular weight, leading to a distinct m/z ratio. lgcstandards.com This allows the mass spectrometer to measure the analyte and the internal standard simultaneously but separately.

No Biological Interference: It is not naturally present in biological samples, so there is no background interference.

In practice, a known amount of Fumaric Acid Monomethyl Ester-d5 is added to every sample at the beginning of the workflow. The final quantitative measurement is based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach corrects for variations in sample volume, extraction efficiency, and instrument response, leading to highly accurate and precise quantification. nih.govresearchgate.net

Utilization as a Tracer for Metabolic Flux Analysis in Preclinical Models

Beyond its role as an internal standard, the stable isotope label in Fumaric Acid Monomethyl Ester-d5 allows it to be used as a tracer to investigate metabolic pathways. nih.gov Metabolic flux analysis uses stable isotope-labeled compounds to track the movement of atoms through a metabolic network, providing a dynamic view of cellular metabolism that cannot be obtained from simple concentration measurements. isotope.combiorxiv.org

In in-vitro models, such as cell cultures, Fumaric Acid Monomethyl Ester-d5 can be introduced into the culture medium to trace the metabolic fate of Monomethyl Fumarate. biorxiv.org As the cells metabolize the deuterated compound, the deuterium atoms are incorporated into downstream metabolites. By using high-resolution mass spectrometry, researchers can detect these newly synthesized, "heavy" metabolites and distinguish them from their unlabeled counterparts. nih.gov

This approach can answer several key questions:

Into which metabolic pathways is Monomethyl Fumarate shunted?

What are the downstream products of its metabolism?

How does a disease state or drug treatment alter the flux through these pathways?

The table below illustrates a hypothetical example of how Fumaric Acid Monomethyl Ester-d5 could be used as a tracer to study its conversion to a downstream metabolite.

| Compound | Label Status | Hypothetical m/z | Interpretation |

| Fumaric Acid Monomethyl Ester-d5 | Labeled Precursor | 135.13 | The tracer compound introduced to the cells. |

| Metabolite X | Unlabeled (Endogenous) | 200.00 | The baseline level of the metabolite in the cell. |

| Metabolite X-d4 | Labeled Product | 204.00 | The metabolite synthesized from the d5-tracer, indicating active conversion (assuming loss of one deuterium atom during conversion). |

By measuring the relative abundance of the labeled and unlabeled forms of various metabolites over time, researchers can map active metabolic pathways and quantify the rate of metabolic flux. nih.govnih.gov This provides critical insights into cellular function in both health and disease contexts.

Application in Ex Vivo Tissue Metabolic Studies

Fumaric Acid Monomethyl Ester-d5 (d5-MMF) serves as a crucial tool in ex vivo metabolic investigations, allowing researchers to trace the fate of its non-labeled counterpart, Monomethyl Fumarate (MMF), within biological systems. As a stable isotope-labeled analog, d5-MMF is chemically identical to MMF but possesses a distinct mass, enabling its differentiation from endogenous molecules through mass spectrometry. cymitquimica.com This characteristic is fundamental for metabolic flux analysis and target engagement studies.

In a typical preclinical workflow, an animal model is administered the parent compound, Dimethyl Fumarate (DMF), which is rapidly metabolized into MMF. nih.gov Following a specific period, tissues of interest such as the brain, kidneys, spleen, and immune tissues are harvested for ex vivo analysis. nih.govnih.gov By utilizing d5-MMF as an internal standard during sample analysis, researchers can precisely quantify the concentration and distribution of the therapeutically active MMF in these various tissues. nih.gov

Furthermore, these ex vivo studies extend beyond simple quantification. Researchers have used this approach to investigate downstream biological effects. For instance, after determining tissue distribution, transcriptional profiling can be performed on the harvested tissues to understand how the presence of the compound alters gene expression. nih.gov This allows for the identification of specific pathways modulated by the drug, such as the nuclear factor (erythroid-derived 2)-like 2 (Nrf2)-mediated oxidative stress response. nih.gov Another application involves chemical proteomic methods where tissues are analyzed to visualize probe-reactive proteins, thereby identifying the specific cellular targets with which the compound interacts. nih.gov

Pharmacokinetic Profiling in Preclinical Animal Models

The pharmacokinetic (PK) profile of Monomethyl Fumarate (MMF) is central to understanding the therapeutic action and biodistribution of its parent prodrug, Dimethyl Fumarate (DMF). mdpi.com Preclinical studies in animal models are essential for establishing this profile. The use of deuterated analogs like Fumaric Acid Monomethyl Ester-d5 is invaluable in these studies, as they act as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) bioanalysis, ensuring accurate quantification of the analyte in complex biological matrices like plasma and tissue homogenates. cymitquimica.comlgcstandards.com

ADME studies in various animal models, including mice, rats, and monkeys, have elucidated the systemic behavior of MMF following the administration of DMF. nih.govmdpi.com

Absorption: DMF is a prodrug that undergoes rapid, pre-systemic hydrolysis by esterase enzymes present in the gastrointestinal tract, blood, and various tissues. nih.govmdpi.com This conversion releases the active metabolite, MMF. Following oral administration, systemic plasma concentrations of MMF typically reach their peak (Tmax) between 2 and 2.5 hours. mdpi.com

Distribution: Once absorbed, MMF is widely distributed throughout the body. nih.gov Studies in rodents have shown that MMF successfully penetrates the brain. nih.gov In comparative studies with other fumarate esters, MMF showed different tissue partitioning; for example, monoethyl fumarate (MEF) was found to partition preferentially into the kidneys, whereas MMF achieved higher relative concentrations in the brain. nih.gov The plasma protein binding of MMF is moderate, at approximately 50%. mdpi.com

Metabolism: The primary metabolic event is the conversion of DMF to MMF. nih.gov MMF itself is not metabolized by the cytochrome P450 (CYP450) enzyme system, which minimizes the potential for drug-drug interactions involving this pathway. mdpi.com Instead, MMF enters the central metabolic pathway known as the tricarboxylic acid (TCA) cycle, where it is further metabolized in the same manner as endogenous fumaric acid. mdpi.com

Excretion: The primary route of elimination for MMF is through respiration. It is extensively metabolized to carbon dioxide (CO2), which is then exhaled. mdpi.com Consequently, only negligible amounts of MMF or its metabolites are excreted in the urine or feces. The apparent terminal elimination half-life of MMF is approximately 2 hours. mdpi.com

The table below summarizes key pharmacokinetic parameters for Monomethyl Fumarate (MMF) derived from preclinical studies.

| Parameter | Finding | Species | Citation |

| Tmax (Time to Peak Concentration) | 2 - 2.5 hours | General | mdpi.com |

| Plasma Protein Binding | ~50% | In vitro | mdpi.com |

| Terminal Half-life (t1/2) | ~2 hours | General | mdpi.com |

| Metabolism | Non-CYP450; enters TCA cycle | In vitro | mdpi.com |

| Primary Route of Excretion | Exhalation as CO2 | General | mdpi.com |

| Tissue Distribution | Broad, including brain penetration | Rodents | nih.gov |

To quantitatively describe the ADME processes of fumarate esters, pharmacokineticists employ compartmental modeling. This mathematical approach simplifies the complex physiological spaces in the body into a series of interconnected "compartments." Data from preclinical studies, where plasma concentrations of the drug are measured at various time points after administration, are fitted to these models. The use of deuterated standards like d5-MMF is critical for generating the high-quality concentration-time data required for accurate modeling.

A common approach for a drug like MMF would be a two-compartment model, consisting of a central compartment (representing blood and highly perfused organs like the liver and kidneys) and a peripheral compartment (representing less well-perfused tissues). The model uses differential equations to describe the movement of the drug into, between, and out of these compartments.

By fitting the experimental data to the model, several key parameters can be estimated. These parameters provide a quantitative summary of the drug's pharmacokinetics:

| Parameter | Description | Significance |

| Ka | Absorption Rate Constant | Describes the rate at which the drug enters the central compartment from the site of administration. |

| Ke | Elimination Rate Constant | Describes the rate at which the drug is permanently removed from the central compartment (e.g., via metabolism and excretion). |

| K12 | Transfer Constant (Central to Peripheral) | Represents the rate of drug distribution from the central compartment to the peripheral tissue compartment. |

| K21 | Transfer Constant (Peripheral to Central) | Represents the rate of drug redistribution from the peripheral compartment back into the central compartment. |

| Vd | Apparent Volume of Distribution | A theoretical volume that relates the amount of drug in the body to its concentration in the plasma. A larger Vd indicates greater distribution into tissues. |

| CL | Clearance | The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of elimination processes. |

These estimated parameters are vital for predicting drug concentrations over time, understanding its distribution characteristics, and scaling doses from preclinical animal models to humans.

Mechanistic Insights into Biological Activity of Fumaric Acid Monomethyl Ester in Preclinical Models

Molecular Targets and Interaction Mechanisms Investigated Using Fumaric Acid Monomethyl Ester-d5

The biological activity of monomethyl fumarate (B1241708) stems from its nature as an α,β-unsaturated carboxylic acid ester, which makes it reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This reactivity underpins its primary mechanisms of action.

Monomethyl fumarate and its parent compound, dimethyl fumarate, are electrophilic molecules capable of forming covalent bonds with protein cysteine residues via a Michael-type addition reaction. nih.govphysiology.orgnih.gov This S-alkylation is a key initiating event for its biological effects. nih.gov Mass spectrometry studies have confirmed that a covalent bond can form between fumarates and the sulfhydryl group of cysteine residues in peptides under physiological conditions. nih.gov

While both DMF and MMF can modify cysteines, they exhibit different reactivity. DMF is generally considered a more potent alkylating agent and shows higher reactivity in forming these covalent adducts compared to MMF. nih.govnih.gov For instance, studies in primary human T cells revealed that DMF, but not MMF, could block T-cell activation, and a quantitative chemical proteomic analysis identified specific cysteine residues sensitive to DMF. nih.gov This covalent modification can alter protein conformation and function, thereby triggering downstream signaling events. nih.gov A primary example of this is the modification of specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), which leads to the activation of the Nrf2 antioxidant pathway. nih.govnih.govnih.gov

Fumaric acid esters significantly impact cellular redox balance, primarily through their interaction with the antioxidant defense system. nih.govnih.gov A central mechanism is the activation of the transcription factor Nrf2, which controls the expression of a wide array of antioxidant and cytoprotective genes. nih.govnih.govpatsnap.com This leads to increased cellular resistance against oxidative stress. nih.gov

The effects of DMF and MMF on redox homeostasis, particularly on glutathione (B108866) (GSH), the most important scavenger of reactive oxygen species (ROS) in cells, show notable differences. nih.govnih.gov DMF, being more reactive, can cause an initial, dose-dependent depletion of intracellular GSH levels. nih.govnih.govnih.gov In contrast, MMF demonstrates a very low reactivity towards GSH and does not typically cause this depletion. nih.gov Despite the initial differences, treatment with either compound can ultimately lead to an Nrf2-dependent increase in GSH levels and the expression of other antioxidant proteins, thereby enhancing the cell's capacity to counteract oxidative damage. nih.govnih.govresearchgate.net In some contexts, the therapeutic efficacy of DMF has been associated with changes in the ROS pathway in immune cells like monocytes. nih.gov

Mitochondrial Metabolism and Bioenergetics Studies

Impact on Tricarboxylic Acid (TCA) Cycle Intermediates and Energy Production

Studies investigating the effects of dimethyl fumarate and its active metabolite, monomethyl fumarate, have revealed significant alterations in the tricarboxylic acid (TCA) cycle and cellular energy production. In patients with relapsing-remitting multiple sclerosis (RRMS) treated with DMF, there is a notable increase in the plasma concentrations of the TCA cycle intermediates fumarate and succinate (B1194679). nih.govresearchgate.net This suggests a potential reversal of flux through the succinate dehydrogenase complex. nih.govresearchgate.net Furthermore, levels of succinyl-carnitine and methyl succinyl-carnitine, which are derived from the TCA cycle metabolite succinyl-CoA, are also elevated following DMF administration. nih.govresearchgate.net

In endothelial cells, DMF has been shown to promote glycolysis while diminishing cell respiration. nih.gov This metabolic shift could be linked to an inhibition of phosphoglycerate dehydrogenase (PHGDH) activity, which in turn down-regulates serine and glycine (B1666218) synthesis. nih.gov In pancreatic cancer cells, DMF treatment leads to a decrease in the levels of key TCA cycle enzymes, including succinate dehydrogenase complex flavoprotein subunit A (SDHA) and components of the oxoglutarate dehydrogenase complex (OGDH and OGDHL), ultimately depressing mitochondrial respiration. frontiersin.org Conversely, in a pediatric porcine model of cardiac arrest, DMF treatment helped preserve mitochondrial structure in the heart and counteracted some of the reductions in oxidative phosphorylation system proteins in the brain. nih.gov

Table 1: Impact of Dimethyl Fumarate on TCA Cycle Metabolites in RRMS Patients

| Metabolite | Fold Change | Significance (q-value) |

| Fumarate | 1.58 | 0.00500 |

| Succinate | 1.18 | 0.04060 |

| Succinyl-carnitine | 1.74 | 0.02670 |

Data from a study on RRMS patients 6 weeks after initiating DMF treatment. researchgate.net

Regulation of Mitochondrial Biogenesis and Function

Dimethyl fumarate has been demonstrated to induce mitochondrial biogenesis and enhance mitochondrial function in a dose-dependent manner in both in vitro and in vivo models, including in mice and humans. nih.govmerckmillipore.com This effect is primarily mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Treatment with DMF leads to an increase in mitochondrial DNA copy number and the expression of mitochondrial complex subunits. nih.gov In murine oligodendrocytes, both DMF and monomethyl fumarate have been shown to attenuate mitochondrial dysfunction caused by 7β-hydroxycholesterol, including the loss of mitochondrial membrane potential and the overproduction of mitochondrial superoxide. nih.gov

Preclinical In Vitro Cellular Models for Mechanistic Elucidation

Studies in Specific Cell Lines (e.g., Astrocytes, Endothelial Cells, Immune Cells)

The mechanisms of action for dimethyl fumarate and monomethyl fumarate have been investigated in a variety of cell lines, providing insights into their cell-specific effects.

Astrocytes: In both human and mouse astrocytes, DMF has been shown to reduce the secretion of inflammatory cytokines and chemokines. nih.gov It also mitigates the production of reactive oxygen species (ROS) in activated astrocytes. nih.gov These findings point to a direct anti-inflammatory action of DMF within the central nervous system. nih.gov

Endothelial Cells: In human aortic endothelial cells (HAECs), DMF has demonstrated protective effects against TNF-α-induced apoptosis and dysfunction. nih.gov It has also been found to alter the energetic metabolism of endothelial cells by promoting glycolysis and reducing mitochondrial respiration. nih.gov

Immune Cells: Monomethyl fumarate impairs the maturation of human myeloid dendritic cells (mDCs), leading to a reduced expression of MHC-II and co-stimulatory molecules. nih.gov This results in a decreased ability of these cells to activate T cells. nih.gov In T cells, DMF treatment promotes apoptosis and shifts the balance from pro-inflammatory Th1 and Th17 cells towards anti-inflammatory Th2 and regulatory T cell subsets. nih.govresearchgate.net

Mechanistic Investigations in Primary Cell Cultures

Studies using primary cell cultures have further elucidated the molecular mechanisms of fumarates. In primary microglia, DMF has been shown to enhance phagocytic functions, which is crucial for hematoma resolution in models of intracerebral hemorrhage. ahajournals.org Research on primary human T cells has utilized chemical proteomics to map the cysteine residues that are sensitive to DMF, providing a detailed view of its molecular targets. nih.gov In co-cultures of T cells and MMF-treated mDCs, there is a reduced T cell proliferation and decreased production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17). nih.gov

Preclinical In Vivo Animal Models for Biological Activity Research

A range of animal models has been employed to investigate the biological activities of dimethyl fumarate and its active metabolite, monomethyl fumarate. These studies have been instrumental in understanding their therapeutic potential across different disease contexts.

In models of neurodegenerative diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, DMF treatment has been shown to reduce neurological deficits. ahajournals.orgnih.gov This protective effect is largely attributed to the activation of the Nrf2 pathway. ahajournals.org Similarly, in a mouse model of Parkinson's disease, DMF administration reduced neuronal cell death and improved motor function. nih.gov In models of Alzheimer's disease, DMF has been shown to alleviate spatial memory impairments. researchgate.net

Beyond neurodegeneration, DMF has shown efficacy in models of intracerebral hemorrhage, where it improves hematoma resolution and reduces brain edema. ahajournals.org In a rat model of acute vascular injury, DMF was found to attenuate restenosis by inhibiting the proliferation of vascular smooth muscle cells. nih.gov Furthermore, in a mouse model of antibody-induced skin inflammation, DMF treatment significantly reduced the severity of skin lesions. frontiersin.org

Table 2: Overview of Preclinical In Vivo Animal Models

| Animal Model | Disease Modeled | Key Findings | Reference |

| Mouse (EAE) | Multiple Sclerosis | Reduced neurological deficit, Nrf2 activation | ahajournals.orgnih.gov |

| Mouse (MPTP) | Parkinson's Disease | Reduced neuronal cell degeneration, improved motor function | nih.gov |

| Rat & Mouse | Intracerebral Hemorrhage | Improved hematoma resolution, reduced brain edema | ahajournals.org |

| Rat | Acute Vascular Injury | Attenuated restenosis, inhibited VSMC proliferation | nih.gov |

| Mouse | Skin Inflammation (EBA) | Reduced severity of skin lesions | frontiersin.org |

| Porcine | Cardiac Arrest | Preserved mitochondrial integrity | nih.gov |

Rodent Models for Systemic Biological Effects (e.g., Neuroprotection, Immunomodulation)

Preclinical studies utilizing rodent models have been pivotal in understanding the systemic effects of monomethyl fumarate (MMF), particularly its neuroprotective and immunomodulatory properties. nih.govfrontiersin.org These effects are largely mediated through the activation of the Nrf2 pathway, which plays a crucial role in protecting against oxidative stress and inflammation. wikipedia.orgnih.govnih.gov

In models of neurodegenerative diseases, such as those for Parkinson's disease, treatment has been shown to reduce neuronal cell death and improve behavioral outcomes. nih.gov This neuroprotective effect is linked to the upregulation of the Nrf2 pathway, leading to increased levels of antioxidant enzymes like heme oxygenase-1 and regulation of glutathione levels. nih.gov Furthermore, MMF has been observed to modulate microglial activation, a key component of the neuroinflammatory response. nih.gov

The immunomodulatory effects of MMF have been demonstrated in various models, including those of multiple sclerosis. nih.govresearchgate.net Treatment has been shown to alter the composition of lymphocyte subpopulations and inhibit T-cell proliferation. nih.govresearchgate.net In vitro and ex vivo studies have revealed that MMF can decrease the activation of inflammatory pathways such as NF-κB. nih.gov

The table below summarizes key findings from rodent models investigating the systemic effects of MMF.

| Model | Key Findings | Primary Mechanism |

| Mouse Model of Parkinson's Disease | Reduced neuronal degeneration, improved motor function. nih.gov | Upregulation of Nrf2 pathway, modulation of microglia. nih.gov |

| Mouse Model of Multiple Sclerosis (EAE) | Reduced disease severity, decreased inflammation and demyelination. nih.gov | Nrf2 activation, immunomodulation of T-cells. nih.gov |

| Mouse Model of Cerebral Ischemia | Reduced infarct volume and neurological deficits. nih.gov | Nrf2-dependent antioxidant effects. nih.gov |

Investigation of Organ-Specific Mechanistic Changes (e.g., Brain, Retina, Liver)

Research has delved into the organ-specific mechanistic changes induced by monomethyl fumarate (MMF), providing a more detailed understanding of its therapeutic actions in the brain, retina, and liver.

Brain: In the context of the brain, MMF has shown protective effects at the blood-brain barrier. Studies have demonstrated that MMF induces the expression of antioxidant enzymes in brain endothelial cells and reduces the adhesion and migration of monocytes across an inflamed endothelial barrier. nih.gov This is significant as it suggests a mechanism for reducing neuroinflammation. In models of ischemic stroke, both dimethyl fumarate (DMF) and MMF have been found to reduce infarct volume, brain edema, and cell death, effects that were absent in Nrf2 knockout mice, confirming the pathway's critical role. nih.gov Furthermore, MMF has been shown to suppress the activation of glial cells (astrocytes and microglia) following brain ischemia. nih.gov Pharmacokinetic studies in mice have also investigated the distribution of MMF in the brain. nih.govresearchgate.net

Retina: In the retina, MMF has demonstrated significant neuroprotective effects in models of light-induced retinopathy and retinal ischemia-reperfusion injury. nih.govnih.govarvojournals.org Treatment with MMF protected retinal structure and function, preserving photoreceptor layers and improving retinal function as measured by electroretinography. nih.gov These protective effects were associated with the attenuation of microglia activation, inflammation, and oxidative stress in the retina. nih.govarvojournals.org The mechanism is strongly linked to the Nrf2 pathway, as MMF treatment increased the expression of Nrf2-regulated antioxidant genes and these beneficial effects were not observed in Nrf2 knockout mice. nih.gov

Liver: The effects of fumaric acid esters on the liver have also been investigated. While dimethyl fumarate is metabolized to MMF, its metabolism is independent of the cytochrome P450 system in the liver. nih.gov Studies in mouse models of sepsis-induced liver injury have shown that DMF can attenuate liver damage by modulating inflammatory, angiogenic, and pyroptotic pathways. nih.govresearchgate.net Treatment with DMF in these models led to decreased levels of liver enzymes (AST and ALT) and reduced expression of inflammatory markers in liver tissue. nih.gov

The following table summarizes the organ-specific mechanistic changes observed with MMF treatment in preclinical models.

| Organ | Model | Mechanistic Changes |

| Brain | Ischemic Stroke Mouse Model | Reduced infarct size and edema, suppressed glial activation via Nrf2 pathway. nih.gov |

| Inflamed Blood-Brain Barrier Model | Induced antioxidant enzymes, decreased monocyte migration. nih.gov | |

| Retina | Light-Induced Retinopathy Mouse Model | Protected retinal structure and function, attenuated microglia activation and inflammation. nih.govarvojournals.org |

| Retinal Ischemia-Reperfusion Mouse Model | Reduced neurodegeneration in an Nrf2-dependent manner. nih.gov | |

| Liver | Sepsis-Induced Liver Injury Mouse Model | Attenuated liver damage, modulated inflammation and pyroptosis. nih.govresearchgate.net |

Advanced Research Paradigms and Future Directions for Fumaric Acid Monomethyl Ester D5 Studies

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding

The complexity of cellular signaling and metabolic networks necessitates a holistic approach to understanding drug mechanisms. The integration of MMF-d5 into multi-omics workflows provides a powerful strategy to comprehensively map its biological effects.

Metabolomics and Fluxomics with Isotopic Tracers

Stable isotope tracers are indispensable for elucidating the dynamics of metabolic pathways in vivo. nih.gov By replacing specific atoms with their heavier, non-radioactive isotopes, researchers can trace the metabolic fate of compounds. MMF-d5, with its five deuterium (B1214612) atoms, serves as an excellent tracer for metabolomics and fluxomics studies. cymitquimica.comlgcstandards.comsimsonpharma.com

In these studies, cells or organisms are exposed to MMF-d5, and the downstream metabolites are analyzed using mass spectrometry. nih.gov The deuterium label allows for the differentiation of metabolites derived from the administered MMF-d5 from the endogenous pool. This approach enables the precise measurement of metabolic fluxes, providing insights into how MMF influences pathways like the tricarboxylic acid (TCA) cycle and related metabolic processes. nih.gov The rate of label incorporation into various metabolites provides quantitative data on pathway activity, which is often more informative than static metabolite concentrations. nih.gov

Key applications of MMF-d5 in metabolomics include:

Tracing the conversion of MMF to other metabolites.

Quantifying the contribution of MMF to specific metabolic pathways.

Proteomics for Identifying Covalently Modified Proteins and Signaling Nodes

A key mechanism of action for fumaric acid esters is the covalent modification of proteins, particularly on cysteine residues. nih.gov Identifying the specific proteins targeted by MMF is crucial for understanding its pleiotropic effects. Proteomics, combined with the use of MMF-d5, offers a powerful approach to identify these modified proteins.

The deuterium label in MMF-d5 provides a unique mass signature that facilitates the identification of MMF-adducted peptides during mass spectrometry analysis. This allows for the confident identification of proteins that are covalently modified by MMF. nih.gov This unbiased approach can reveal novel protein targets and signaling pathways affected by MMF, moving beyond known targets like Keap1. nih.govnih.gov For instance, studies with the parent compound, dimethyl fumarate (B1241708) (DMF), have identified numerous protein targets involved in various cellular processes, suggesting that MMF likely has a broad range of targets as well. nih.gov

Table 1: Potential Protein Targets for MMF-d5 Modification

| Protein Category | Potential Targets | Implicated Cellular Process |

|---|---|---|

| Cytoskeletal Proteins | Tubulin, Cofilin-1 | Cytoskeletal dynamics, cell migration |

| Metabolic Enzymes | Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis, cellular metabolism |

| Signaling Proteins | Keap1 | Oxidative stress response |

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are increasingly used to complement experimental studies, providing detailed insights into molecular interactions. mdpi.com

In Silico Prediction of Ligand-Protein Interactions and Binding Affinity

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can predict how MMF-d5 interacts with proteins at an atomic level. nih.govnih.govmdpi.com These simulations can estimate the binding affinity and identify the key amino acid residues involved in the interaction. mdpi.com By creating computational models of MMF-d5 and its potential protein targets, researchers can screen for likely binding partners and prioritize experimental validation. nih.govmendeley.com MD simulations can further reveal the dynamic nature of these interactions and how they might alter protein conformation and function. mdpi.combiorxiv.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Studies using Deuterated Analogs

Structure-activity relationship (SAR) studies are fundamental to drug discovery and development, aiming to understand how chemical structure relates to biological activity. nih.govnih.gov Deuterated analogs like MMF-d5 are valuable tools in SAR studies. The substitution of hydrogen with deuterium can influence the metabolic stability of a compound due to the kinetic isotope effect, potentially altering its pharmacokinetic and pharmacodynamic properties. By comparing the activity of MMF-d5 with its non-deuterated counterpart and other analogs, researchers can gain insights into the importance of specific positions within the molecule for its biological effects. nih.gov This information is critical for designing new fumaric acid ester derivatives with improved therapeutic profiles.

Development of Novel Derivatized Probes for Advanced Research Applications

To further probe the biological functions of MMF, researchers are developing derivatized versions that can be used as chemical probes. beilstein-journals.orgnih.govnorthwestern.edu These probes are designed to have additional functionalities, such as a "clickable" alkyne or azide (B81097) group, or a fluorescent tag. beilstein-journals.orgrsc.org

These modified probes, based on the MMF-d5 scaffold, can be used in a variety of advanced research applications:

Activity-based protein profiling (ABPP): To identify the full spectrum of MMF-targeted proteins in a cellular context.

Imaging studies: To visualize the subcellular localization of MMF and its targets. beilstein-journals.org

Pull-down assays: To isolate and identify MMF-binding proteins from complex biological samples.

The development of such probes, guided by the structural and mechanistic insights gained from MMF-d5 studies, will be instrumental in unraveling the complete biological role of fumaric acid esters. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| Fumaric Acid Monomethyl Ester-d5 | MMF-d5 |

| Monomethyl Fumarate | MMF |

| Dimethyl Fumarate | DMF |

Elucidation of Species-Specific Metabolic and Mechanistic Differences in Preclinical Contexts

The preclinical evaluation of fumaric acid esters has revealed significant differences in their metabolism, biodistribution, and mechanisms of action across different animal species. While research specifically on Fumaric Acid Monomethyl Ester-d5 is still emerging, the extensive studies on its non-deuterated counterpart, monomethyl fumarate (MMF), and its precursor, dimethyl fumarate (DMF), provide a foundational framework for anticipating species-specific variations. These studies are critical for translating preclinical findings to human clinical scenarios.

In preclinical models, including rodents and cynomolgus monkeys, fumaric acid esters have demonstrated distinct pharmacokinetic and pharmacodynamic profiles. nih.govnih.gov Following oral administration, DMF is rapidly hydrolyzed by esterases to its active metabolite, MMF. springermedizin.de However, the distribution of these compounds to various tissues can differ significantly between species.

A key finding in comparative studies is the differential tissue penetration of various fumarate esters. For instance, in rodents and cynomolgus monkeys, MMF, the primary metabolite of DMF, shows greater penetration into the brain. nih.govnih.gov In contrast, monoethyl fumarate (MEF), another fumarate ester, is preferentially directed towards the kidneys. nih.govnih.gov Such variations in biodistribution suggest that the therapeutic effects and potential off-target effects could manifest differently depending on the animal model used in preclinical trials. Oral administration of DMF and MEF in mice, rats, and monkeys has confirmed these significant differences in biodistribution and excretion profiles. nih.gov

Mechanistically, studies have also uncovered distinct cellular responses to different fumarate esters, which may also vary by species. In mice, transcriptional profiling has shown that DMF and MEF induce both shared and unique pharmacodynamic responses. nih.govnih.gov Notably, there is minimal overlap in the gene expression profiles induced by DMF versus MEF in immune tissues. nih.govnih.gov The nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical mediator of the antioxidant response, appears to be exclusively regulated by DMF. nih.govnih.gov On the other hand, apoptosis-related pathways are predominantly activated by MEF. nih.govnih.gov These mechanistic distinctions are vital for interpreting preclinical efficacy and safety data and for hypothesizing the specific roles that a deuterated compound like Fumaric Acid Monomethyl Ester-d5 might play.

The following table summarizes key preclinical findings for different fumaric acid esters across species, providing a basis for future comparative studies involving Fumaric Acid Monomethyl Ester-d5.

| Feature | Finding | Species | Compound(s) |

| Brain Penetration | Higher penetration into the brain. | Rodents, Cynomolgus Monkeys | Monomethyl Fumarate (MMF) |

| Kidney Partitioning | Preferentially partitioned into the kidney. | Rodents, Cynomolgus Monkeys | Monoethyl Fumarate (MEF) |

| Gene Expression | Distinct, with almost no overlap in immune tissues. | Mice | Dimethyl Fumarate (DMF) vs. MEF |

| Nrf2 Pathway | Exclusively regulated the oxidative stress response pathway. | Mice | Dimethyl Fumarate (DMF) |

| Apoptosis Pathways | Activated apoptosis pathways. | Mice | Monoethyl Fumarate (MEF) |

Unexplored Biological Pathways and Research Hypotheses for Deuterated Fumarate Esters

While the Nrf2 pathway has been a major focus of research for fumaric acid esters, there are numerous other biological pathways that remain largely unexplored, presenting fertile ground for future investigations, particularly with deuterated analogs like Fumaric Acid Monomethyl Ester-d5. The unique properties of deuterated compounds can be leveraged to probe these pathways with greater precision.

One significant area for future research is the exploration of Nrf2-independent mechanisms of action. nih.gov Although Nrf2 activation is a key part of the therapeutic effect of DMF and MMF, these compounds are known to have pleiotropic effects. nih.govresearchgate.net Research suggests that DMF's therapeutic efficacy may also stem from indirect or direct inhibition of the nuclear factor-kappa B (NF-κB) pathway and the modulation of signal transducer and activator of transcription (STAT) proteins. nih.gov The use of Fumaric Acid Monomethyl Ester-d5 in targeted studies could help to dissect these Nrf2-independent effects from its impact on oxidative stress.

Furthermore, the precise mechanisms by which fumarate esters modulate the immune system are not fully understood. patsnap.com MMF has been shown to impair the maturation of dendritic cells and their subsequent activation of T-cells, and it can also selectively stimulate a T helper 2 cytokine response. cymitquimica.comnih.gov Deuterated MMF could be used as a tool to trace the metabolic fate of the compound within specific immune cell populations, helping to clarify how it influences their function and differentiation.

A compelling research hypothesis for deuterated fumarate esters lies in their potential as metabolic tracers for in vivo imaging. Studies have already demonstrated that deuterated fumarate can be used with magnetic resonance spectroscopy to monitor its conversion to malate (B86768) by the enzyme fumarase. nih.gov This technique has been proposed as a non-invasive method to detect tumor cell death, as necrotic cells show increased membrane permeability, allowing greater access of fumarate to intracellular fumarase. nih.gov This opens the door to using Fumaric Acid Monomethyl Ester-d5 not just as a therapeutic agent but also as a diagnostic tool to assess treatment response in real-time.

The potential anti-cancer properties of fumaric acid esters also warrant further investigation. mdpi.com Evidence suggests that DMF can inhibit tumor growth and metastasis in various cancer models, including melanoma, breast cancer, and colorectal cancer, through mechanisms that include the induction of apoptosis and inhibition of NF-κB. mdpi.com Future studies could explore whether the enhanced metabolic stability of a deuterated compound like Fumaric Acid Monomethyl Ester-d5 could lead to more sustained anti-tumor effects.

The following table outlines potential areas of research and hypotheses for deuterated fumarate esters.

| Research Area | Unexplored Pathway/Hypothesis | Potential Role of Deuterated Analog |

| Nrf2-Independent Effects | Investigation of NF-κB inhibition and STAT protein modulation. | Dissecting specific molecular interactions and pathway dynamics. |

| Immunomodulation | Clarifying the impact on dendritic cell maturation and T-cell activation. | Tracing metabolic fate within immune cells to understand functional changes. |

| Metabolic Imaging | Use as a probe to detect cell death by monitoring fumarate-to-malate conversion. | Serving as a non-invasive biomarker for treatment response, especially in oncology. nih.gov |

| Oncology | Exploring enhanced anti-tumorigenic effects due to increased metabolic stability. | Potentially more potent or sustained inhibition of cancer cell proliferation and metastasis. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.